molecular formula C13H9NO2Se B12709472 1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- CAS No. 81744-03-8

1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)-

Cat. No.: B12709472
CAS No.: 81744-03-8
M. Wt: 290.19 g/mol
InChI Key: RETMDRSAJYWULY-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- is a selenium-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- typically involves the reaction of 2-aminophenol with selenium dioxide or other selenium-containing reagents under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for selenium-containing compounds often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound to selenol or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Investigated for its potential antioxidant and enzyme-inhibiting properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The compound may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes. It may also interact with specific proteins or DNA to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: A related compound without the hydroxyl group.

    Selenocysteine: An amino acid containing selenium, known for its role in biological systems.

    Ebselen: A well-known selenium-containing compound with antioxidant properties.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- is unique due to the presence of both selenium and a hydroxyl group, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.

Properties

CAS No.

81744-03-8

Molecular Formula

C13H9NO2Se

Molecular Weight

290.19 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H9NO2Se/c15-11-7-3-2-6-10(11)14-13(16)9-5-1-4-8-12(9)17-14/h1-8,15H

InChI Key

RETMDRSAJYWULY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC=C3O

Origin of Product

United States

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